An In-depth Technical Guide to the Synthesis of 1,2,3-Tribromobenzene from a Substituted Aniline Precursor
An In-depth Technical Guide to the Synthesis of 1,2,3-Tribromobenzene from a Substituted Aniline Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a multi-step synthetic pathway for the preparation of 1,2,3-tribromobenzene (B42115). Direct bromination of aniline (B41778) does not yield the 1,2,3-isomer due to the ortho- and para-directing effects of the amino group, which predominantly forms 2,4,6-tribromoaniline. Therefore, a more strategic approach commencing from 4-nitroaniline (B120555) is detailed below. This route involves a sequence of bromination, diazotization, Sandmeyer reaction, nitro group reduction, and deamination.
Overall Synthetic Pathway
The synthesis of 1,2,3-tribromobenzene from 4-nitroaniline proceeds through the following key steps:
-
Bromination of 4-Nitroaniline: Introduction of two bromine atoms ortho to the amino group to form 2,6-dibromo-4-nitroaniline (B165464).
-
Diazotization of 2,6-Dibromo-4-nitroaniline: Conversion of the amino group to a diazonium salt.
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Sandmeyer Reaction: Replacement of the diazonium group with a third bromine atom to yield 1,2,3-tribromo-4-nitrobenzene.
-
Reduction of Nitro Group: Conversion of the nitro group to an amino group, forming 3,4,5-tribromoaniline (B1304853).
-
Deamination: Removal of the final amino group to afford the target molecule, 1,2,3-tribromobenzene.
Experimental Protocols
Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline
This procedure details the bromination of 4-nitroaniline in an aqueous acidic medium.[1][2][3]
Methodology:
-
In a flask, prepare a suspension of 4-nitroaniline in a sulfuric acid solution (e.g., 60%).[4][5]
-
Cool the mixture in an ice bath to maintain a temperature of 20-25°C.
-
Slowly add liquid bromine to the stirred suspension.
-
After the addition of bromine, introduce an oxidizing agent, such as 30% hydrogen peroxide, while ensuring the temperature remains between 20-25°C.[4][5]
-
Continue stirring the reaction mixture for several hours at this temperature.
-
The resulting solid product, 2,6-dibromo-4-nitroaniline, is then collected by filtration, washed with water until neutral, and dried.
| Parameter | Value | Reference |
| Starting Material | 4-Nitroaniline | [1][4][5] |
| Reagents | Bromine, Sulfuric Acid, Hydrogen Peroxide | [4][5] |
| Reaction Temperature | 20-25°C | [4][5] |
| Purity of Product | >98% | [4][5] |
Step 2 & 3: Synthesis of 1,2,3-Tribromo-4-nitrobenzene via Sandmeyer Reaction
This two-part process involves the diazotization of 2,6-dibromo-4-nitroaniline followed by a Sandmeyer reaction to introduce the third bromine atom.[6][7]
Methodology:
-
Suspend the 2,6-dibromo-4-nitroaniline obtained from the previous step in a suitable acidic medium, such as a solution of nitrosylsulfuric acid in sulfuric acid.
-
Maintain the temperature between 20-30°C and stir for 2-3 hours to form the diazonium salt solution.[4][5]
Part B: Sandmeyer Reaction [6][8][9]
-
In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool the copper(I) bromide solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stirred CuBr solution.
-
A vigorous reaction with the evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for a specified period.
-
The product, 1,2,3-tribromo-4-nitrobenzene, can be isolated by steam distillation or solvent extraction, followed by purification.
| Parameter | Value | Reference |
| Intermediate | 2,6-Dibromo-4-nitroaniline diazonium salt | [4][5] |
| Diazotizing Agent | Nitrosylsulfuric acid or NaNO₂/H₂SO₄ | [4][5] |
| Sandmeyer Reagent | Copper(I) Bromide (CuBr) in HBr | [6][8] |
| Reaction Type | Radical-nucleophilic aromatic substitution | [6] |
Step 4: Synthesis of 3,4,5-Tribromoaniline
This step involves the reduction of the nitro group of 1,2,3-tribromo-4-nitrobenzene.
Methodology:
-
In a round-bottom flask, place the 1,2,3-tribromo-4-nitrobenzene.
-
Add a mixture of a reducing agent, such as tin (Sn) metal, and concentrated hydrochloric acid (HCl).
-
Heat the mixture under reflux for several hours until the reduction is complete.
-
After cooling, make the solution strongly alkaline with sodium hydroxide (B78521) to precipitate the tin hydroxides.
-
The product, 3,4,5-tribromoaniline, can be isolated by steam distillation or extraction with a suitable organic solvent.
-
Further purification can be achieved by recrystallization.
| Parameter | Value | Reference |
| Starting Material | 1,2,3-Tribromo-4-nitrobenzene | [7] |
| Reducing Agent | Tin (Sn) and Hydrochloric Acid (HCl) | [7] |
| Reaction Condition | Reflux | N/A |
| Purification | Steam distillation or extraction | N/A |
Step 5: Synthesis of 1,2,3-Tribromobenzene
The final step is the deamination of 3,4,5-tribromoaniline to yield the desired product.[10]
Methodology:
-
Dissolve 3,4,5-tribromoaniline in a mixture of a suitable solvent and an acid (e.g., ethanol (B145695) and sulfuric acid, or aqueous HCl).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) to form the diazonium salt.
-
To the cold diazonium salt solution, add hypophosphorous acid (H₃PO₂) and stir.
-
Allow the reaction mixture to slowly warm to room temperature. Nitrogen gas will evolve.
-
After the reaction subsides, the product, 1,2,3-tribromobenzene, can be isolated by extraction with an organic solvent.
-
The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or chromatography.
| Parameter | Value | Reference |
| Starting Material | 3,4,5-Tribromoaniline | [10] |
| Reagents | Sodium Nitrite, Hydrochloric Acid, Hypophosphorous Acid | [10] |
| Reaction Temperature | 0-5°C for diazotization | [10] |
| Key Intermediate | 3,4,5-Tribromobenzenediazonium chloride | [10] |
| Final Product | 1,2,3-Tribromobenzene | [10] |
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 |
| 2,6-Dibromo-4-nitroaniline | C₆H₄Br₂N₂O₂ | 295.91 | 203-206 |
| 1,2,3-Tribromo-4-nitrobenzene | C₆H₂Br₃NO₂ | 360.80 | N/A |
| 3,4,5-Tribromoaniline | C₆H₄Br₃N | 329.81 | 118-120 |
| 1,2,3-Tribromobenzene | C₆H₃Br₃ | 314.80 | 87-88 |
Note: Physical properties can vary slightly based on purity and experimental conditions.
This guide provides a comprehensive overview of a feasible synthetic route to 1,2,3-tribromobenzene for research and development purposes. Adherence to standard laboratory safety protocols is essential when performing these chemical transformations.
References
- 1. [PDF] Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium | Semantic Scholar [semanticscholar.org]
- 2. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Page loading... [wap.guidechem.com]
- 4. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 5. CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
